2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]acetamide
Beschreibung
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]acetamide is a synthetic small molecule characterized by a pyrazole core substituted with bromo and methyl groups at positions 4 and 3, respectively. The pyrazole moiety is linked via an acetamide bridge to a propan-2-yl group bearing a morpholine ring. This compound (CAS: 1005580-59-5) has a molecular formula of C₁₄H₂₂BrN₅O₂ and a molecular weight of 388.27 g/mol . Morpholine contributes to enhanced solubility, while the bromo-substituted pyrazole may influence binding interactions in biological systems.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(1-morpholin-4-ylpropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN4O2/c1-10(7-17-3-5-20-6-4-17)15-13(19)9-18-8-12(14)11(2)16-18/h8,10H,3-7,9H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFUBFPSDKDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)NC(C)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140867 | |
| Record name | 4-Bromo-3-methyl-N-[1-methyl-2-(4-morpholinyl)ethyl]-1H-pyrazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005699-50-2 | |
| Record name | 4-Bromo-3-methyl-N-[1-methyl-2-(4-morpholinyl)ethyl]-1H-pyrazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005699-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-N-[1-methyl-2-(4-morpholinyl)ethyl]-1H-pyrazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine. The resulting intermediate is then reacted with N-[1-methyl-2-(4-morpholinyl)ethyl]amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Key Analogous Compounds
Key Observations :
- Pyrazole vs. Heterocyclic Cores: The target compound’s pyrazole differs from brezivaptan’s triazole and ubaditinib’s quinazoline. Pyrazole derivatives are often explored for insecticidal activity (e.g., Fipronil analogs ), while triazoles and quinolines are common in kinase inhibitors .
- Substituent Positioning : A positional isomer (CAS: 1005626-82-3) with 4-bromo-5-methyl-pyrazole exists, highlighting the importance of substituent placement on physicochemical properties .
- Morpholine vs.
Biologische Aktivität
Overview
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]acetamide is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have gained attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
The molecular formula for this compound is , with a molecular weight of 359 Da. Its structure includes a pyrazole ring and a morpholine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃BrN₄O₂ |
| Molecular Weight | 359 Da |
| LogP | 0.62 |
| Polar Surface Area | 59 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole moiety facilitates binding to these targets, modulating their activity and leading to pharmacological effects. Specific pathways influenced by this compound include:
- Inhibition of inflammatory mediators : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins involved in inflammation.
- Antimicrobial activity : It shows potential against various pathogens by disrupting microbial cell function.
- Anticancer properties : Preliminary studies suggest it may induce apoptosis in cancer cells through pathways involving caspases and other pro-apoptotic factors.
Biological Activity Studies
Recent research has explored the biological activities of this compound through various in vitro and in vivo studies.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using the disk diffusion method. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.
Anticancer Activity
In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed increased sub-G1 population, confirming its anticancer potential.
Case Studies
-
Case Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects in a rat model.
- Method : Carrageenan-induced edema.
- Findings : Significant reduction in paw edema at doses of 10 mg/kg and 20 mg/kg compared to control (p < 0.05).
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess antimicrobial activity against E. coli and S. aureus.
- Method : Disk diffusion assay.
- Findings : Inhibition zones of 15 mm for E. coli and 18 mm for S. aureus, indicating strong antimicrobial properties.
-
Case Study on Anticancer Activity :
- Objective : To determine effects on MCF-7 breast cancer cells.
- Method : MTT assay and flow cytometry.
- Findings : IC50 value of 25 µM; increased apoptosis observed via annexin V staining.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
